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An In-depth Technical Guide to the L319 Lipid for mRNA Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction
The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern

medicine, with lipid nanoparticles (LNPs) emerging as the most clinically advanced and

effective delivery vehicle. The efficacy and safety of these LNPs are critically dependent on

their composition, particularly the ionizable cationic lipid, which is instrumental in encapsulating

the mRNA payload and facilitating its release into the cytoplasm. L319 is a novel,

biodegradable ionizable lipid that has demonstrated significant promise for the systemic

delivery of RNA therapeutics. Developed as a biodegradable derivative of the widely used

DLin-MC3-DMA, L319 offers improved delivery efficacy and a rapid elimination profile,

addressing key challenges in the development of safe and effective nucleic acid therapies.

This technical guide provides a comprehensive overview of the L319 lipid, covering its

physicochemical properties, formulation into LNPs, mechanism of action, and performance

characteristics. It is intended to serve as a core resource for researchers and drug

development professionals working to harness the potential of LNP technology for mRNA

delivery.

L319: Physicochemical Properties
L319, also known as O-8670, is an ionizable amino lipid specifically designed for

biodegradability and efficient nucleic acid delivery. Its structure incorporates ester linkages that
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are susceptible to hydrolysis within the body, leading to rapid metabolism and clearance, which

can contribute to a wider safety margin. A key feature of L319 is its pKa of 6.38, which is in the

optimal range for ionizable lipids. This pKa value ensures that the lipid remains largely neutral

at physiological pH (∼7.4), minimizing toxicity, while becoming positively charged in the acidic

environment of the endosome, which is crucial for endosomal escape.

Property Value References

Synonyms O-8670, RV-92, Lipid 319

CAS Number 1351586-50-9

Chemical Formula C41H75NO6

Molecular Weight 678.05 g/mol

pKa 6.38

Classification
Ionizable, Biodegradable

Cationic Lipid

Appearance Liquid

Solubility
Soluble in Ethanol, DMSO,

DCM, DMF, Hexane, THF

L319 Lipid Nanoparticle (LNP) Formulation
L319 is a core component in a multi-lipid formulation that self-assembles with mRNA into LNPs.

A standard LNP composition consists of four key components, each serving a distinct function.

Ionizable Lipid (L319): Typically comprising 35-50 mol% of the total lipid content, L319
complexes with the negatively charged mRNA during formulation at an acidic pH and

facilitates endosomal release.

Phospholipid (Helper Lipid): Often 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this

lipid aids in the structural stability of the nanoparticle.

Cholesterol: As a structural "helper" lipid, cholesterol fills gaps between the other lipids,

enhancing particle stability and rigidity.
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PEG-Lipid: A polyethylene glycol-conjugated lipid is included in small amounts (e.g., 1-2

mol%) to control particle size during formation and provide a hydrophilic shield that reduces

aggregation and prevents opsonization, thereby extending circulation time.

The formulation process typically involves the rapid mixing of an ethanolic solution containing

the lipid mixture with an aqueous solution of mRNA buffered at an acidic pH (e.g., pH 4). This

process, often performed using a microfluidic device, causes a rapid increase in polarity that

drives the self-assembly of the LNP core, with the positively charged L319 encapsulating the

negatively charged mRNA.

Mechanism of LNP-Mediated mRNA Delivery
The delivery of mRNA to the cytoplasm is a multi-step process orchestrated by the

physicochemical properties of the LNP components, with L319 playing a central role.
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Caption: General mechanism of L319-LNP mediated mRNA delivery.

Cellular Uptake: LNPs circulate in the bloodstream and are taken up by target cells through

endocytosis. Apolipoprotein E (ApoE) can adsorb to the LNP surface, mediating uptake in

hepatocytes via the low-density lipoprotein receptor (LDLR).

Endosomal Acidification & L319 Protonation: Once inside the cell, the LNP is trafficked into

an endosome. The endosome's internal environment is acidic (pH 5.0-6.5). This acidic

environment causes the tertiary amine headgroup of the L319 lipid to become protonated,

shifting its net charge from neutral to positive.
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Endosomal Escape: The now positively charged L319-LNP interacts with the negatively

charged (anionic) lipids of the endosomal membrane. This electrostatic interaction is

believed to disrupt the membrane, potentially by inducing a non-bilayer lipid phase (such as

an inverted hexagonal phase), which facilitates the release of the mRNA payload from the

endosome into the cytoplasm.

Translation: In the cytoplasm, the mRNA is translated by ribosomes into the desired

therapeutic protein. The lipid components of the LNP are metabolized through cellular

pathways. L319's ester bonds are designed to be hydrolyzed, leading to its degradation and

clearance.

Recent studies also suggest that the ionizable lipid component of LNPs can stimulate innate

immune pathways, such as through Toll-like receptor 4 (TLR4), contributing to the adjuvant

effect observed with mRNA vaccines.

Performance and Biodistribution
L319 has been evaluated for the delivery of both siRNA and mRNA, demonstrating potent in

vivo activity.

Gene Silencing: In preclinical studies, L319-LNPs were used to deliver siRNA targeting

Factor VII (FVII), a liver-expressed protein. Administration in mice resulted in a significant

reduction of serum FVII levels, demonstrating effective delivery to hepatocytes and potent

gene silencing activity.

Vaccine Delivery: A synergistic LNP formulation containing L319 and another ionizable lipid,

cKK-E12, was used to deliver an mRNA vaccine for the varicella-zoster virus (VZV). This

formulation induced potent immune responses in mice and protected guinea pigs from viral

challenges.

Biodistribution: The route of administration significantly impacts the biodistribution of L319-

LNPs. Intravenous injection typically leads to accumulation in the liver. However, a hybrid

LNP formulation combining L319 and a fluorinated analogue (F-L319) showed targeted

mRNA expression in the spleen. Other routes, such as intramuscular or subcutaneous

injection, result in localized protein expression at the injection site.
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Elimination: L319 is designed for rapid elimination. Studies in rats showed that after a single

intravenous injection, approximately 30% of the dose was excreted in the urine within 12

hours, and 40% was found in the feces within 24 hours. The entire dose was nearly

eliminated within 72 hours, highlighting its biodegradable nature.

Experimental Protocols
L319-LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing L319-LNPs using a microfluidic

mixing device.
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1. Reagent Preparation

2. Microfluidic Mixing

3. Purification & Concentration

4. Characterization
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Caption: Workflow for L319-LNP formulation and characterization.

Reagent Preparation:
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Prepare a stock solution of the lipids (L319, DSPC, Cholesterol, PEG-lipid) in 100%

ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

Prepare a stock solution of the mRNA in a low pH buffer (e.g., 100 mM citrate buffer, pH

4.0).

Microfluidic Mixing:

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

Place the syringes onto a syringe pump connected to a microfluidic mixing chip.

Pump the two solutions through the chip at a defined total flow rate (TFR) and flow rate

ratio (FRR, aqueous:ethanolic, e.g., 3:1). The rapid, controlled mixing induces LNP self-

assembly.

Purification and Buffer Exchange:

The resulting LNP suspension is diluted and purified to remove residual ethanol and non-

encapsulated mRNA.

This is typically achieved by dialysis or tangential flow filtration (TFF) against a

physiological buffer like phosphate-buffered saline (PBS), pH 7.4.

Sterile Filtration:

The purified LNP solution is passed through a 0.22 µm sterile filter.

LNP Characterization
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). L319-

LNPs typically exhibit a Z-average diameter of 70-110 nm with a PDI < 0.2, indicating a

monodisperse population.

mRNA Encapsulation Efficiency: Determined using a fluorescent dye assay, such as the

RiboGreen assay. The fluorescence is measured before and after lysing the LNPs with a

surfactant (e.g., Triton X-100). Encapsulation efficiency is typically >90%.
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Zeta Potential: Measured via electrophoretic light scattering to determine the surface charge

of the LNPs at physiological pH.

In Vitro mRNA Transfection Assay
Cell Culture: Seed a relevant cell line (e.g., HEK293, HeLa) in a 96-well plate at a suitable

density (e.g., 1.2 x 10^4 cells/well) and incubate overnight.

Transfection: Dilute the L319-LNPs encapsulating a reporter mRNA (e.g., Firefly luciferase)

in cell culture medium and add to the cells at various doses (e.g., 25-200 ng of mRNA per

well).

Incubation: Incubate the cells for a set period (e.g., 24 hours) to allow for LNP uptake and

protein expression.

Luciferase Assay: Add a luciferase substrate (e.g., ONE-Glo™) to the wells and measure the

resulting luminescence using a plate reader. The light output is proportional to the amount of

translated luciferase protein.

In Vivo Biodistribution Study
Animal Model: Use a suitable animal model, such as C57BL/6 mice.

Administration: Administer L319-LNPs encapsulating a reporter mRNA (e.g., luciferase) via

the desired route (e.g., tail vein injection for systemic delivery).

In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the

mice, inject a luciferin substrate, and image the bioluminescence using an in vivo imaging

system (IVIS). This provides a qualitative and semi-quantitative assessment of where protein

expression is occurring.

Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest key

organs (liver, spleen, lungs, heart, kidneys). The organs can be imaged ex vivo to confirm

the site of expression or homogenized to quantify luciferase protein levels via a standard

luciferase assay.

Conclusion
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The L319 lipid represents a significant advancement in the field of ionizable lipids for mRNA

delivery. Its combination of a favorable pKa for efficient endosomal escape and biodegradable

ester linkers for rapid elimination provides a strong foundation for developing potent and well-

tolerated LNP-based therapeutics. The ability to formulate L319 into stable nanoparticles

capable of delivering mRNA both systemically and to specific tissues highlights its versatility. As

research continues to refine LNP formulations and explore new therapeutic applications, L319
and its derivatives are poised to be key enabling technologies in the future of mRNA medicine.

To cite this document: BenchChem. [L319 lipid for mRNA delivery systems]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8181924#l319-
lipid-for-mrna-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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